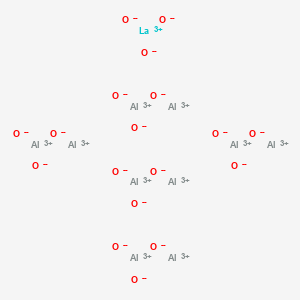
EUROPIUM BORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium boride is a compound of europium and boron, with the chemical formula EuB6. It is a rare earth metal boride that has been the subject of much scientific research due to its unique properties and potential applications in various fields. In
Applications De Recherche Scientifique
Europium boride has been studied extensively for its potential applications in various fields. In materials science, it has been found to have excellent mechanical and thermal properties, making it a promising candidate for high-temperature applications such as thermal barrier coatings and nuclear fuels. In electronics, europium boride has been investigated as a potential material for magnetic data storage due to its magnetic properties. Additionally, it has been studied for its potential use in catalysis and as a hydrogen storage material.
Mécanisme D'action
The mechanism of action of europium boride is not yet fully understood, but it is believed to involve the interaction of europium and boron atoms in the crystal lattice structure. The unique electronic properties of europium, combined with the high melting point and hardness of boron, give europium boride its unique properties and potential applications.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of europium boride. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications such as drug delivery and bioimaging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using europium boride in lab experiments is its unique properties, which can provide insights into the behavior of materials at high temperatures and under extreme conditions. However, its rarity and difficulty in synthesizing can make it challenging to obtain in large quantities, and its high melting point can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on europium boride. One area of interest is its potential use in energy storage and conversion, particularly as a hydrogen storage material. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and biomedical fields. Finally, the development of new synthesis methods and techniques for working with europium boride could help to overcome some of the challenges associated with its use in lab experiments.
Méthodes De Synthèse
Europium boride can be synthesized using several methods, including arc melting, solid-state reaction, and chemical vapor deposition. Arc melting is the most commonly used method, in which europium and boron powders are heated in a vacuum using an electric arc. Solid-state reaction involves heating europium and boron in a sealed container at high temperatures, while chemical vapor deposition involves the reaction of vaporized europium and boron precursors in a vacuum.
Propriétés
Numéro CAS |
12008-05-8 |
|---|---|
Nom du produit |
EUROPIUM BORIDE |
Formule moléculaire |
B6Eu |
Poids moléculaire |
216.83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
